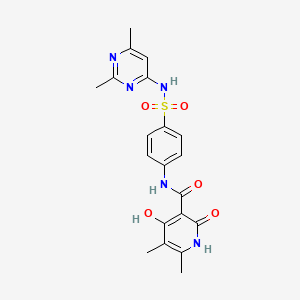
N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-2,4-dihydroxy-5,6-dimethylnicotinamide” is a chemical compound with the molecular formula C14H16N4O3S. Its average mass is 320.367 Da and its monoisotopic mass is 320.094299 Da .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.4±0.1 g/cm3, a molar refractivity of 128.7±0.5 cm3, and a polar surface area of 142 Å2 . It has 10 H bond acceptors, 2 H bond donors, and 6 freely rotating bonds .Applications De Recherche Scientifique
Fluorescence Binding Studies with Bovine Serum Albumin : The compound has been studied for its interactions with bovine serum albumin (BSA). The research focused on understanding the binding constants, the number of binding sites, and the conformational changes in BSA. This study provides insights into the interactions of similar compounds with biological macromolecules (Meng et al., 2012).
Antibacterial Activities : Another area of research is the synthesis of novel derivatives of this compound and their evaluation for antibacterial activities. These studies contribute to the development of new antibacterial agents, examining their effectiveness against various bacterial strains (Abdel‐Hafez, 2010).
Analgesic and Anti-inflammatory Activities : Research has also been conducted on the analgesic and anti-inflammatory activities of compounds derived from this chemical. These studies contribute to understanding the potential therapeutic applications of these compounds in pain and inflammation management (Gein et al., 2018).
Herbicidal Activity : The compound and its derivatives have been examined for their herbicidal activities, indicating potential applications in agriculture. Specific derivatives showed significant inhibition against certain weeds, suggesting their potential utility as herbicides (Man-xiang, 2011).
Antimicrobial Activity and Silver Salts Synthesis : Studies have been conducted on the antimicrobial activity of methyl derivatives of this compound and their silver salts. These findings contribute to the understanding of the antimicrobial properties of these compounds and their potential applications in combating microbial infections (Gein et al., 2020).
Antifungal Effects : Research has also been done on the antifungal effects of derivatives of this compound against specific fungi types. This research is significant for developing new antifungal agents and understanding the biological activity of these compounds (Jafar et al., 2017).
Cocrystal Formation and Tautomeric Forms : The compound has been studied in the context of cocrystal formation, exhibiting different tautomeric forms. This research is important for understanding the chemical properties and potential applications of these compounds in crystal engineering and pharmaceuticals (Lu et al., 2011).
Interaction with Bovine Serum Albumin : Further studies have focused on the interaction of sulfonamide derivatives of this compound with bovine serum albumin. These studies provide insights into the binding processes and conformational changes of proteins in the presence of these compounds (Zhang et al., 2015).
Orientations Futures
The future research directions for this compound and similar pyrimidine derivatives could involve further exploration of their potential as protein kinase inhibitors, given their promising anticancer activity . More research is needed to fully understand their mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-4-hydroxy-5,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O5S/c1-10-9-16(23-13(4)21-10)25-31(29,30)15-7-5-14(6-8-15)24-20(28)17-18(26)11(2)12(3)22-19(17)27/h5-9H,1-4H3,(H,24,28)(H,21,23,25)(H2,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUTWVHBHRNHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C(=C(NC3=O)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2504401.png)
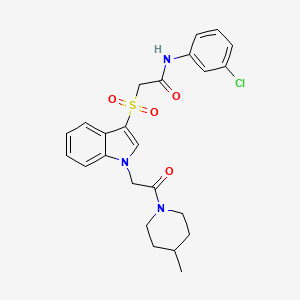
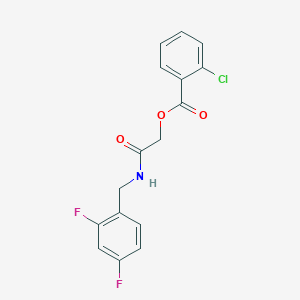
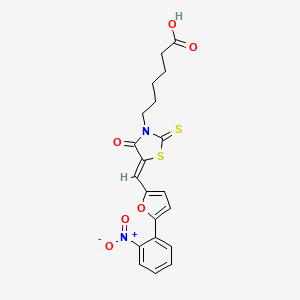
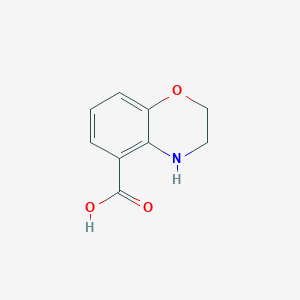
![(1E)-N'-hydroxy-2-methyl-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2504411.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2504414.png)

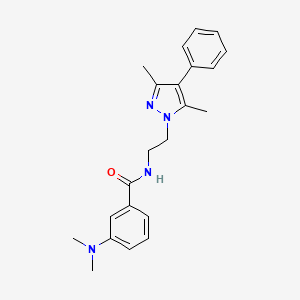
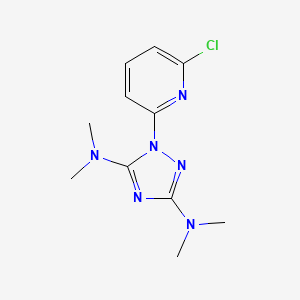
![8-(2,5-dimethylphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2504419.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B2504420.png)